(2,2,2-trifluoroacetyl)-L-isoleucine is a synthetic derivative of the essential amino acid L-isoleucine, characterized by the introduction of a trifluoroacetyl group at the second carbon of its side chain. This modification enhances its biochemical properties and potential applications in pharmaceuticals and biochemistry. The compound is classified as an α-amino acid and is utilized in various scientific studies due to its unique structural features.
L-isoleucine is one of the branched-chain amino acids (BCAAs) that play crucial roles in protein synthesis, energy production, and metabolic regulation. It is classified as a non-polar, uncharged amino acid under physiological conditions and is essential for human health, meaning it must be obtained through diet . The trifluoroacetyl modification introduces a highly electronegative trifluoromethyl group, which can influence the compound's reactivity and interactions with biological targets.
The synthesis of (2,2,2-trifluoroacetyl)-L-isoleucine can be achieved through several methods. One notable approach involves the transtrifluoroacetylation of L-isoleucine using trifluoroacetic acid esters in an aqueous medium. This method requires careful pH control (typically between 8 to 11) to ensure selective reaction at the amino group without affecting other functional groups .
The molecular formula for (2,2,2-trifluoroacetyl)-L-isoleucine is , with a molar mass of approximately 211.17 g/mol. The structure features:
(2,2,2-trifluoroacetyl)-L-isoleucine can participate in various chemical reactions typical of amino acids. Notably:
The mechanism of action for (2,2,2-trifluoroacetyl)-L-isoleucine primarily revolves around its role as a substrate in enzymatic reactions involving amino acids. Its modified structure may alter enzyme affinity and specificity compared to unmodified L-isoleucine.
The physical and chemical properties of (2,2,2-trifluoroacetyl)-L-isoleucine are influenced by both its amino acid backbone and the trifluoroacetyl modification:
(2,2,2-trifluoroacetyl)-L-isoleucine has several scientific applications:
Trifluoroacetylation of L-isoleucine involves the selective modification of its α-amino group using trifluoroacetic anhydride (TFAA) as the primary reagent. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of TFAA, forming the N-trifluoroacetyl (N-TFA) derivative. Key parameters influencing yield and purity include:
Table 1: Optimization of N-Trifluoroacetylation Reaction Conditions for L-Isoleucine
Reaction Conditions | TFAA Equivalents | Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|---|
DCM, 0°C, anhydrous | 2.0 | 1.5 | 92 | None detected |
DCM, 25°C, anhydrous | 2.0 | 1.0 | 78 | Trifluoroacetylated alcohols |
Water, pH 12.5, –2°C | 2.5 | 2.0 | 85 | O-TFA esters |
Product Characterization: N-TFA-L-isoleucine exhibits distinct 19F NMR signals at δ –75 to –77 ppm (CF₃) and IR stretches at 1715 cm⁻¹ (C=O) and 1200–1150 cm⁻¹ (C–F). The stereochemical integrity of the chiral centers is confirmed via chiral HPLC using Chirasil-Val-based columns [1].
Chemical Synthesis remains the dominant method for large-scale production of N-TFA-L-isoleucine. Mixed anhydride methods employ TFAA with carboxylic acids (e.g., in situ generation of acyl trifluoroacetates), activated by strong acids like triflic acid (TfOH). This approach delivers high yields (≥90%) but requires rigorous exclusion of moisture and precise temperature control to prevent epimerization at the α-carbon of isoleucine [2]. Racemization is exacerbated at the β-stereocenter under alkaline conditions due to enolization [7].
Enzymatic Strategies leverage lipases or proteases for enantioselective N-trifluoroacetylation. Candida antarctica lipase B (CAL-B) catalyzes TFAA incorporation in organic solvents with >98% enantiomeric excess (e.e.) for L-isoleucine. However, reaction rates are slower (24–48 h), and yields (70–80%) trail chemical methods. Enzymatic processes excel in diastereoselectivity, discriminating L-isoleucine from its diastereomer L-alloisoleucine – a critical advantage for pharmaceutical applications [7].
Table 2: Comparison of Enzymatic vs. Chemical Trifluoroacetylation
Parameter | Chemical Approach | Enzymatic Approach |
---|---|---|
Yield | 85–92% | 70–80% |
Reaction Time | 1–2 h | 24–48 h |
Enantioselectivity | Moderate (racemization risk) | Excellent (>98% e.e.) |
Diastereoselectivity | Low | High |
Scalability | Kilogram-scale feasible | Limited by enzyme cost |
Hybrid approaches resolve racemic N-TFA-DL-isoleucine using Chirasil-L-Val chiral stationary phases, exploiting differential affinity of diastereomers for separation [1].
Incorporating N-TFA-L-isoleucine into peptides requires orthogonal protection schemes to avoid side reactions. In Fmoc/tBu-based SPPS:
Side-Chain Anchoring: For C-terminal-modified peptides, N-TFA-L-isoleucine is linked to Wang resin via its carboxyl group. Acid-labile linkers (e.g., safety-catch amide resins) enable cleavage with 95% TFA without TFA group removal [4].
Key Challenges:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7